molecular formula C19H24BrFN2O2 B239703 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine

Cat. No. B239703
M. Wt: 411.3 g/mol
InChI Key: LCZXLALXESUFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine, also known as BFMDA, is a chemical compound that has been extensively studied in the field of neuroscience. This compound is a selective agonist of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine binds to the sigma-1 receptor with high affinity and selectivity, leading to the activation of various downstream signaling pathways, including the PI3K/Akt and ERK1/2 pathways. The activation of these pathways has been shown to be involved in the neuroprotective and neuroplastic effects of sigma-1 receptor agonists.
Biochemical and Physiological Effects:
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of mitochondrial function, and the inhibition of inflammatory responses. These effects are believed to be mediated by the activation of the sigma-1 receptor and the downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of this protein without affecting other receptors or signaling pathways. However, one limitation of using N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine is its relatively low potency, which requires high concentrations of the compound to achieve significant effects.

Future Directions

Several future directions for the study of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine and the sigma-1 receptor have been proposed, including the investigation of the role of this receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more potent and selective sigma-1 receptor agonists, and the exploration of the therapeutic potential of these compounds in various neurological disorders. Additionally, the use of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine as a tool for the identification of novel sigma-1 receptor ligands and the elucidation of the molecular mechanisms underlying the effects of these compounds is also an area of active research.

Synthesis Methods

The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine involves a multistep process that starts with the reaction of 5-methoxy-3-nitrobenzaldehyde with 4-fluorobenzyl alcohol to obtain the corresponding ether. This intermediate is then brominated using N-bromosuccinimide, and the resulting bromoether is coupled with N,N-dimethylethylenediamine in the presence of a base to obtain N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine.

Scientific Research Applications

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine has been used as a research tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes, including neuroprotection, neuroplasticity, and neurodegeneration. This compound has also been used to study the molecular mechanisms underlying the effects of sigma-1 receptor agonists on cellular signaling pathways and gene expression.

properties

Product Name

N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine

Molecular Formula

C19H24BrFN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H24BrFN2O2/c1-23(2)9-8-22-12-15-10-17(20)19(18(11-15)24-3)25-13-14-4-6-16(21)7-5-14/h4-7,10-11,22H,8-9,12-13H2,1-3H3

InChI Key

LCZXLALXESUFKO-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC

Canonical SMILES

CN(C)CCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC

Origin of Product

United States

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